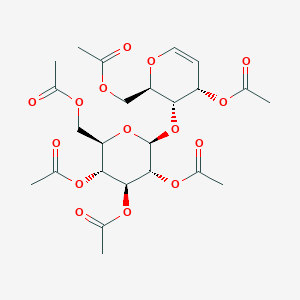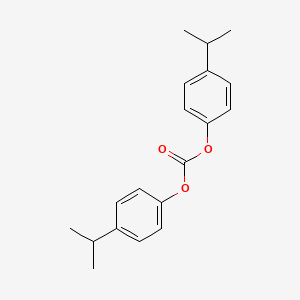
Bis(4-propan-2-ylphenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-propan-2-ylphenyl) carbonate can be synthesized through the reaction of 4-propan-2-ylphenol with phosgene or diphenyl carbonate. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of diphenyl carbonate as a safer alternative to phosgene. The reaction is conducted in a solvent-free environment or in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carbonate ester, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-propan-2-ylphenyl) carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with alcohols to form different carbonate esters.
Hydrolysis: Reaction with water to produce 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Reaction with diols or diamines to form polycarbonates or polyurethanes.
Common Reagents and Conditions
Transesterification: Catalyzed by acids or bases, typically conducted at elevated temperatures.
Hydrolysis: Occurs in the presence of water and an acid or base catalyst.
Polymerization: Involves the use of catalysts such as tin or titanium compounds, conducted at high temperatures.
Major Products Formed
Transesterification: Produces various carbonate esters.
Hydrolysis: Yields 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Results in the formation of polycarbonates or polyurethanes.
Applications De Recherche Scientifique
Bis(4-propan-2-ylphenyl) carbonate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes, which are valuable materials in the production of plastics, adhesives, and coatings.
Materials Science: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Green Chemistry: Utilized in the synthesis of environmentally friendly polymers and materials.
Mécanisme D'action
The mechanism of action of bis(4-propan-2-ylphenyl) carbonate involves its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that undergoes condensation with diols or diamines to form long-chain polymers. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of polycarbonate or polyurethane linkages. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the monomer units.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(phenyl) carbonate: Similar structure but lacks the isopropyl groups, resulting in different reactivity and properties.
Bis(methyl salicyl) carbonate: Contains methyl and salicyl groups, used in different applications such as melt polymerization.
Bis(pentafluorophenyl) carbonate: Contains pentafluorophenyl groups, used in peptide synthesis and other specialized applications.
Uniqueness
Bis(4-propan-2-ylphenyl) carbonate is unique due to the presence of isopropyl groups, which influence its reactivity and the properties of the resulting polymers. These groups can enhance the thermal stability and mechanical strength of the materials synthesized from this compound, making it valuable in high-performance applications.
Propriétés
Numéro CAS |
2167-55-7 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
bis(4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |
Clé InChI |
FAMYXRBOUQOMGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


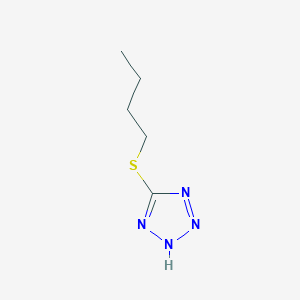

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
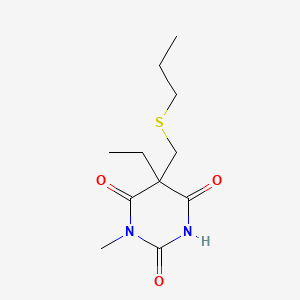
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

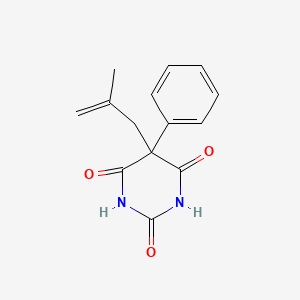
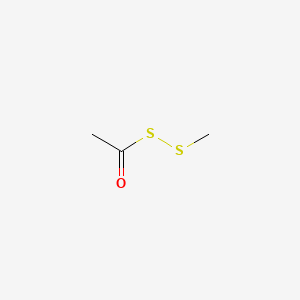

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


